Desulfated Aztreonam is a modified form of Aztreonam, which is a synthetic monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria. The modification involves the removal of a sulfate group from the Aztreonam molecule, potentially enhancing its pharmacological properties or reducing side effects. Aztreonam itself is classified as a beta-lactam antibiotic, specifically designed to target bacterial cell wall synthesis.
Aztreonam was first approved for clinical use in the 1980s and is derived from the bacterium Chromobacterium violaceum. It is classified under the beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity. Desulfated Aztreonam, while not as widely studied, falls under this classification and may exhibit unique properties due to its structural modifications.
The synthesis of Desulfated Aztreonam can be approached through various chemical reactions that modify the existing Aztreonam structure. One method involves the use of specific reagents to selectively remove the sulfate group without compromising the integrity of the beta-lactam ring.
For instance, a method described in a patent involves using a specific reaction setup that minimizes degradation of the beta-lactam core while achieving high yields of the desired product .
Desulfated Aztreonam retains the core structure of Aztreonam but lacks the sulfate group. The molecular formula for Aztreonam is C₁₄H₁₈N₄O₅S, and upon desulfation, it changes to C₁₄H₁₈N₄O₅.
Desulfated Aztreonam can undergo various chemical reactions typical of beta-lactams:
The mechanism of action for Desulfated Aztreonam remains similar to that of its parent compound:
The effectiveness against Gram-negative bacteria is attributed to its ability to penetrate the outer membrane and bind effectively to PBPs .
Desulfated Aztreonam exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize these properties .
Desulfated Aztreonam holds potential applications in various fields:
Desulfated aztreonam, systematically identified as (Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl(methylene)amino)oxy)-2-methylpropionic acid, possesses the molecular formula C₁₃H₁₇N₅O₅S and a molecular weight of 355.37 g/mol [2] [3] [8]. This degradation product or synthetic impurity of the monobactam antibiotic aztreonam exhibits absolute stereochemistry at two defined stereocenters, corresponding to the 2S,3S configuration of the parent β-lactam ring system [3] [9]. Additionally, it features one E/Z center at the oxime double bond (C=N), confirmed as the Z-isomer through nuclear Overhauser effect spectroscopy (NOESY) correlations [8].
Table 1: Stereochemical and Spectroscopic Descriptors of Desulfated Aztreonam
Property | Value/Descriptor | Confirmation Method |
---|---|---|
Molecular Formula | C₁₃H₁₇N₅O₅S | HRESIMS, Elemental Analysis |
Molecular Weight | 355.37 g/mol | HRESIMS |
Defined Stereocenters | 2 (Absolute configuration: 2S,3S) | NMR (NOESY, J-coupling) |
E/Z Center Configuration | Z-isomer at oxime bond (C=N) | NOESY NMR |
Key ¹H NMR Shifts | δ 6.89 (s, thiazole-H); δ 3.48 (q, β-lactam-H) | 500 MHz D₂O |
Key ¹³C NMR Shifts | δ 175.8 (β-lactam C=O); δ 168.2 (carboxyl) | 125 MHz D₂O |
The structural divergence between aztreonam and its desulfated impurity lies in the absence of the sulfate (-SO₃H) moiety at the N1 position of the azetidinone ring [1] [9]. Aztreonam (C₁₃H₁₇N₅O₈S₂) incorporates this strongly acidic group, which is replaced by a hydrogen atom in desulfated aztreonam (C₁₃H₁₇N₅O₅S). This modification induces significant changes in physicochemical and pharmacological properties:
Table 2: Structural and Physicochemical Comparison of Aztreonam and Desulfated Aztreonam
Property | Aztreonam | Desulfated Aztreonam |
---|---|---|
Molecular Formula | C₁₃H₁₇N₅O₈S₂ | C₁₃H₁₇N₅O₅S |
Molecular Weight | 435.43 g/mol | 355.37 g/mol |
Key Functional Groups | β-lactam, carboxylate, sulfonate, thiazolyl oxime | β-lactam, carboxylate, thiazolyl oxime |
HPLC Retention Time (RP) | ~10.32 min | ~3.86 min |
Charge at pH 7.4 | -1 (zwitterionic) | Neutral to slightly anionic |
Primary Degradation Pathway | Hydrolysis (β-lactam ring) | Accelerated hydrolysis |
Desulfated aztreonam’s loss of antibacterial potency stems directly from modifications in three pharmacophore elements essential for aztreonam’s mechanism of action:
The sulfonate group in native aztreonam serves dual roles:
Table 3: Bioactive Functional Groups in Aztreonam and Desulfated Derivative
Functional Group | Role in Aztreonam | Status in Desulfated Aztreonam | Impact on Bioactivity |
---|---|---|---|
β-Lactam ring | Acylation site for PBP active serine | Retained, but reduced reactivity | Severely diminished acylation kinetics |
Sulfonate (-SO₃⁻) | Electronic activation; PBP binding mimic | Absent (replaced by H) | Loss of target affinity & activation |
Carboxylate (-COO⁻) | PBP active site anchoring | Retained | Partially impaired positioning |
Thiazolyl oxime | Gram-negative selective porin transport | Retained | Preserved uptake, but irrelevant without PBP binding |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1